4'-Hydroxy-3-phenoxybenzyl Alcohol chemical properties
4'-Hydroxy-3-phenoxybenzyl Alcohol chemical properties
An In-depth Technical Guide to the Chemical Properties of 4'-Hydroxy-3-phenoxybenzyl Alcohol
Prepared by: Gemini, Senior Application Scientist
Introduction
4'-Hydroxy-3-phenoxybenzyl alcohol (CAS No. 63987-19-9) is a significant xenobiotic metabolite derived from a large class of synthetic pyrethroid insecticides.[1] Pyrethroids, such as permethrin, cypermethrin, and deltamethrin, are used extensively in agriculture and residential settings due to their high efficacy against insects and relatively low mammalian toxicity.[2] This perceived safety in mammals is largely attributed to their rapid metabolism into less toxic, excretable compounds.[3] However, emerging research indicates that certain metabolites may possess their own distinct and sometimes more potent biological activities than the parent compounds, including potential immunotoxicity and endocrine disruption.[4][5]
This technical guide provides a comprehensive overview of the chemical properties of 4'-Hydroxy-3-phenoxybenzyl alcohol. It is intended for researchers, toxicologists, and drug development professionals who require a detailed understanding of this metabolite for applications in safety assessment, environmental monitoring, and mechanistic toxicology. We will delve into its physicochemical characteristics, metabolic origins, spectroscopic signature, and potential synthesis, grounding all claims in authoritative references.
Chemical Identity and Physicochemical Properties
4'-Hydroxy-3-phenoxybenzyl alcohol is structurally composed of a benzyl alcohol core linked to a phenol via an ether bond. The specific nomenclature designates the hydroxyl group on the phenoxy ring as being in the para (4') position. This structure is a direct result of Phase I metabolism of the 3-phenoxybenzyl alcohol moiety common to many pyrethroids.[6]
Core Properties
The fundamental identifiers and properties of 4'-Hydroxy-3-phenoxybenzyl alcohol are summarized below.
| Property | Value | Source |
| CAS Number | 63987-19-9 | [1] |
| Molecular Formula | C₁₃H₁₂O₃ | [1] |
| Molecular Weight | 216.23 g/mol | [1] |
| Alternate Names | 3-(4-Hydroxyphenoxy)benzenemethanol | [1] |
| Purity (Typical) | ≥98% | [1] |
Predicted Physicochemical Data
While extensive experimental data for this specific metabolite is not widely published, its properties can be reliably predicted based on its structure and comparison with analogous compounds such as 3-phenoxybenzyl alcohol and 4-hydroxybenzyl alcohol. The introduction of a second hydroxyl group (phenolic) significantly increases the molecule's polarity compared to its immediate precursor, 3-phenoxybenzyl alcohol.
| Property | Predicted Value / Comment | Rationale / Comparative Data |
| Appearance | White to off-white solid. | Based on analogs like 4-hydroxybenzyl alcohol.[7] |
| Melting Point | > 125 °C | Significantly higher than 3-phenoxybenzyl alcohol (liquid at room temp) due to increased hydrogen bonding capacity. For comparison, 4-hydroxybenzyl alcohol melts at 124.5 °C.[7] |
| Boiling Point | > 300 °C (at atm. pressure) | Increased polarity and hydrogen bonding will elevate the boiling point substantially above that of 3-phenoxybenzyl alcohol (bp 135-140 °C at 0.1 mmHg). |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., methanol, ethanol, DMSO). | The two hydroxyl groups enhance water solubility compared to non-hydroxylated precursors, but the dual aromatic rings limit it. Analogs like 4-hydroxybenzyl alcohol have a water solubility of 6700 mg/L.[7] |
| LogP | < 2.5 | Lower than the LogP of its precursor, 3-phenoxybenzyl alcohol (2.5), due to the addition of a hydrophilic hydroxyl group.[8] |
Metabolic Formation Pathway
4'-Hydroxy-3-phenoxybenzyl alcohol is not synthesized commercially for direct application but is a product of in vivo detoxification pathways. The primary route of its formation in mammals begins after exposure to pyrethroids containing the 3-phenoxybenzyl ester moiety.[2][3]
The metabolic cascade is a two-step process:
-
Phase I, Part 1 (Hydrolysis): Carboxylesterase enzymes, abundant in the liver and plasma, catalyze the hydrolysis of the central ester bond of the parent pyrethroid. This cleavage releases the chrysanthemic acid (or analogous) portion and 3-phenoxybenzyl alcohol (3-PBA).[9]
-
Phase I, Part 2 (Oxidation): The liberated 3-phenoxybenzyl alcohol then serves as a substrate for Cytochrome P450 (CYP) monooxygenases. These enzymes catalyze the aromatic hydroxylation of the phenoxy ring, predominantly at the electronically favorable and sterically accessible 4'-position, yielding the final metabolite.[6]
Following its formation, 4'-Hydroxy-3-phenoxybenzyl alcohol can undergo Phase II conjugation, where glucuronyltransferases or sulfotransferases attach glucuronic acid or sulfate groups to one or both hydroxyl moieties, further increasing water solubility to facilitate urinary excretion.[10]
Spectroscopic Characterization
Definitive structural elucidation and quantification of 4'-Hydroxy-3-phenoxybenzyl alcohol rely on standard spectroscopic techniques. Below are the predicted spectral characteristics based on its chemical structure and data from similar compounds.
Nuclear Magnetic Resonance (¹H & ¹³C NMR)
-
¹H NMR: The proton NMR spectrum is expected to be complex in the aromatic region (δ 6.8-7.5 ppm) but highly informative.
-
Benzylic Protons (-CH₂OH): A singlet at ~δ 4.5-4.7 ppm.
-
Alcohol Proton (-CH₂OH): A broad singlet or triplet (if coupled), variable shift (δ 2-5 ppm), which would exchange with D₂O.
-
Phenolic Proton (-OH): A broad singlet, variable shift (δ 5-9 ppm), which would also exchange with D₂O.
-
Aromatic Protons: The protons on the benzyl ring will appear as complex multiplets. The protons on the newly substituted phenoxy ring will appear as two distinct doublets (an AA'BB' system) due to the para substitution pattern. The electron-donating hydroxyl group will shift these protons upfield compared to the unsubstituted phenoxy ring in the precursor.
-
-
¹³C NMR:
-
Benzylic Carbon (-CH₂OH): ~δ 65 ppm.
-
Aromatic Carbons: A complex set of 10 signals between δ 115-160 ppm. The carbons directly attached to oxygen atoms will be the most downfield (C-O-C ether linkage carbons and C-OH phenolic carbon).
-
Infrared (IR) Spectroscopy
The IR spectrum provides clear evidence for the key functional groups.[11][12]
-
O-H Stretching: A very strong and broad absorption band in the region of 3200-3500 cm⁻¹ is expected, characteristic of hydrogen-bonded hydroxyl groups (both phenolic and alcoholic).
-
Aromatic C-H Stretching: Medium to weak bands just above 3000 cm⁻¹ (typically 3030-3100 cm⁻¹).
-
Aliphatic C-H Stretching: Medium bands from the benzylic CH₂ group around 2850-2960 cm⁻¹.
-
Aromatic C=C Stretching: Several sharp, medium-intensity bands in the 1450-1600 cm⁻¹ region.
-
C-O Stretching: Strong bands in the 1000-1250 cm⁻¹ region. The phenolic C-O stretch is expected around 1220 cm⁻¹, while the primary alcohol C-O stretch will appear near 1050 cm⁻¹.[11]
Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) would likely show:
-
Molecular Ion (M⁺): A peak at m/z = 216, corresponding to the molecular weight.
-
Key Fragmentation Pathways:
-
Benzylic Cleavage: Loss of the hydroxymethyl group (-•CH₂OH, 31 Da) or the phenoxy ring is possible. The most prominent fragmentation is often the formation of a stable benzylic cation.
-
Loss of Water: A peak at m/z = 198 (M-18) resulting from the dehydration of the benzyl alcohol moiety is expected.[13]
-
Ether Bond Cleavage: Fragmentation at the ether linkage would yield ions corresponding to the phenoxy (m/z 93) and hydroxylated benzyl fragments.
-
Chemical Synthesis and Experimental Protocols
As a reference standard, 4'-Hydroxy-3-phenoxybenzyl alcohol must be prepared via chemical synthesis. A plausible and efficient laboratory-scale synthesis can be achieved through a protected Williamson ether synthesis.
Protocol: Synthesis via Williamson Ether Synthesis
This protocol describes a three-step process to synthesize the target compound with high purity.
Causality: Direct coupling is challenging due to the two free hydroxyl groups. Therefore, a protection-coupling-deprotection strategy is employed. The phenolic hydroxyl of 4-bromophenol is more acidic and reactive, making it the ideal site for initial protection. A silyl ether (TBDMS) is chosen as the protecting group for its stability under basic coupling conditions and ease of removal.
Step 1: Protection of 4-Bromophenol
-
Dissolve 4-bromophenol (1.0 eq) and imidazole (1.5 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add a solution of tert-butyldimethylsilyl chloride (TBDMSCl, 1.1 eq) in DCM dropwise over 15 minutes.
-
Allow the reaction to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction with saturated aqueous NH₄Cl solution and separate the organic layer.
-
Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography to yield the TBDMS-protected 4-bromophenol.
Step 2: Williamson Ether Synthesis
-
To a flame-dried flask under nitrogen, add anhydrous tetrahydrofuran (THF) and sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq).
-
Cool to 0 °C and add a solution of 3-hydroxybenzyl alcohol (1.0 eq) in THF dropwise. (Caution: H₂ gas evolution).
-
Stir at 0 °C for 30 minutes, then allow to warm to room temperature for 1 hour to ensure complete formation of the alkoxide.
-
Add the TBDMS-protected 4-bromophenol (1.1 eq) and a catalytic amount of a copper(I) catalyst (e.g., CuI) and a ligand (e.g., L-proline) to facilitate the Ullmann-type coupling of the aryl bromide.
-
Heat the reaction mixture to reflux and stir overnight.
-
Monitor by TLC. Upon completion, cool to 0 °C and carefully quench with water.
-
Extract the product with ethyl acetate. Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.
-
Purify the crude ether by flash column chromatography.
Step 3: Deprotection
-
Dissolve the purified intermediate from Step 2 in THF.
-
Add tetrabutylammonium fluoride (TBAF, 1.0 M solution in THF, 1.5 eq).
-
Stir at room temperature for 2 hours, monitoring by TLC.
-
Once the reaction is complete, concentrate the mixture in vacuo.
-
Resuspend the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over Na₂SO₄, concentrate, and purify by flash column chromatography or recrystallization to yield pure 4'-Hydroxy-3-phenoxybenzyl alcohol.
Self-Validation: Each step requires purification and characterization (e.g., by NMR and MS) to confirm the structure and purity of the intermediate before proceeding, ensuring the integrity of the final product.
Toxicology and Biological Relevance
The study of 4'-Hydroxy-3-phenoxybenzyl alcohol is critical for a complete toxicological profile of pyrethroid insecticides. While parent pyrethroids are primarily neurotoxic, their metabolites are often investigated for different toxicological endpoints.[14] Studies have shown that pyrethroid degradation products, including 3-phenoxybenzyl alcohol and its derivatives, can exhibit endocrine-disrupting activities, sometimes with greater potency than the original insecticide.[5] Furthermore, some metabolites have demonstrated the potential to induce immunotoxic effects in vitro, suggesting that they may contribute to target organ toxicity.[4] A thorough understanding of the chemical properties and biological activity of 4'-Hydroxy-3-phenoxybenzyl alcohol is therefore essential for accurate human health and environmental risk assessments.
Conclusion
4'-Hydroxy-3-phenoxybenzyl alcohol is a key metabolite in the biotransformation of numerous synthetic pyrethroids. Its chemical properties are dictated by the presence of two hydroxyl groups and a diaryl ether structure, rendering it significantly more polar than its metabolic precursors. While specific experimental data on its physicochemical properties are sparse, reliable predictions can be made from structurally similar compounds. Its metabolic formation is well-understood, proceeding via a sequential hydrolysis and oxidation pathway. The ability to chemically synthesize this compound is crucial for its use as an analytical standard in toxicological and environmental studies. Given that pyrethroid metabolites can possess unique biological activities, continued investigation into the properties and effects of 4'-Hydroxy-3-phenoxybenzyl alcohol is vital for ensuring the comprehensive safety evaluation of this important class of insecticides.
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